(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol is a chiral cyclopentanol derivative with a chlorophenyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.
Aldol Condensation: Cyclopentanone undergoes an aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the effects of chiral compounds on biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-chlorophenyl)cyclopentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(4-chlorophenyl)cyclopentanone: A related compound with a ketone group instead of a hydroxyl group.
2-(4-chlorophenyl)cyclopentane: A fully reduced derivative of the compound.
Uniqueness
(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and related compounds. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and in studies of chiral interactions in biological systems.
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(1S,2S)-2-(4-chlorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11-/m0/s1 |
InChI Key |
ARYRPLFQFILOCQ-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.